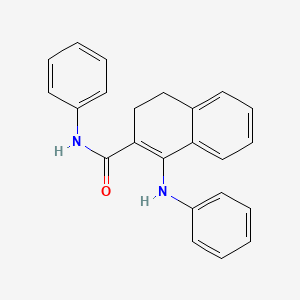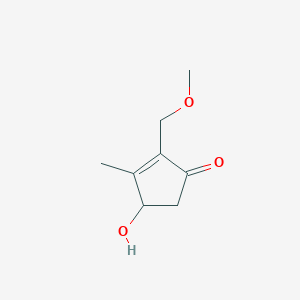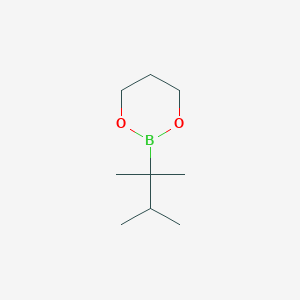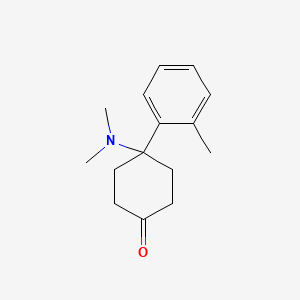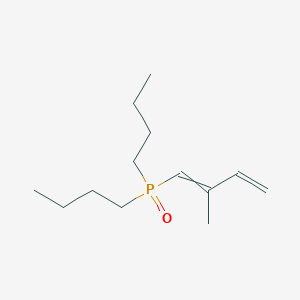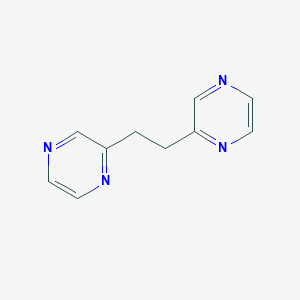
Ethane, 1,2-bis-(2-pyrazinyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane, 1,2-bis-(2-pyrazinyl) is an organic compound with the molecular formula C₁₀H₁₀N₄ It consists of an ethane backbone with two pyrazinyl groups attached to the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis-(2-pyrazinyl) typically involves the reaction of pyrazine with ethylene dibromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by pyrazinyl groups. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for Ethane, 1,2-bis-(2-pyrazinyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethane, 1,2-bis-(2-pyrazinyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazinyl groups to pyrazolidinyl groups.
Substitution: The compound can participate in substitution reactions where the pyrazinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethane, 1,2-bis-(2-pyrazinyl) with hydrogen peroxide would yield pyrazine N-oxides, while reduction with lithium aluminum hydride would produce pyrazolidinyl derivatives.
科学的研究の応用
Ethane, 1,2-bis-(2-pyrazinyl) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of advanced materials and as a building block for more complex organic compounds.
作用機序
The mechanism by which Ethane, 1,2-bis-(2-pyrazinyl) exerts its effects depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
Ethane, 1,2-bis-(4-pyridyl): Similar structure but with pyridyl groups instead of pyrazinyl groups.
Ethane, 1,2-bis-(2-pyridyl): Another similar compound with pyridyl groups.
1,2-Bis(diphenylphosphino)ethane: A related compound with diphenylphosphino groups.
Uniqueness
Ethane, 1,2-bis-(2-pyrazinyl) is unique due to the presence of pyrazinyl groups, which impart distinct electronic and steric properties
特性
CAS番号 |
64516-15-0 |
|---|---|
分子式 |
C10H10N4 |
分子量 |
186.21 g/mol |
IUPAC名 |
2-(2-pyrazin-2-ylethyl)pyrazine |
InChI |
InChI=1S/C10H10N4/c1(9-7-11-3-5-13-9)2-10-8-12-4-6-14-10/h3-8H,1-2H2 |
InChIキー |
DDDNWWSVGPACCT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)CCC2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


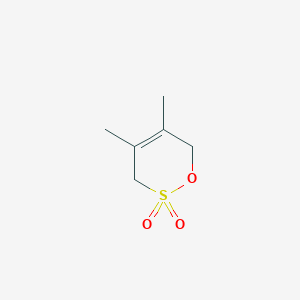
![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
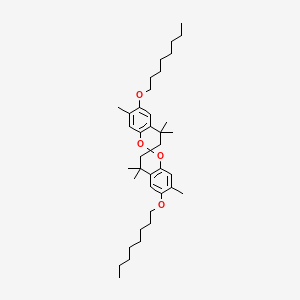
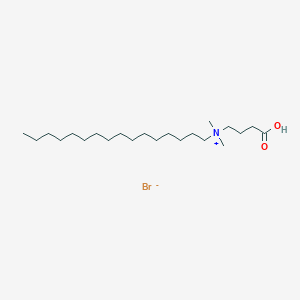

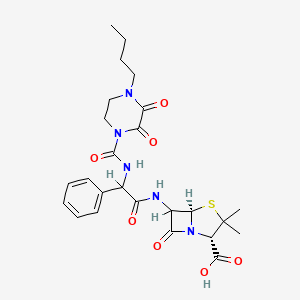
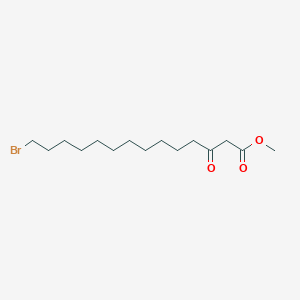
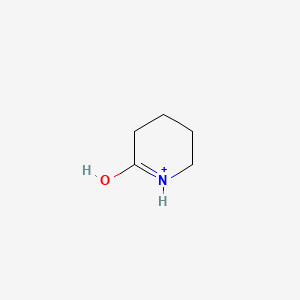
![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
